Potency Advantage of 7-Azaindole vs. Indole Scaffold in FGFR1 Inhibition
While direct data for 1H-pyrrolo[2,3-b]pyridin-3-yl acetate is absent, the 7-azaindole core (pyrrolo[2,3-b]pyridine) demonstrates a significant potency advantage over its structural analog, the indole scaffold, in the context of FGFR1 inhibition. A simple 7-azaindole derivative (compound 1) showed an IC50 of 1.9 µM, whereas comparable indole-based inhibitors often exhibit IC50 values greater than 10 µM, highlighting the superior enzyme affinity conferred by the 7-azaindole framework [1].
| Evidence Dimension | In vitro FGFR1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured for target compound; inferred from class (7-azaindole core) |
| Comparator Or Baseline | 1.9 µM for a simple 7-azaindole derivative vs. >10 µM for analogous indole-based inhibitors |
| Quantified Difference | >5.3-fold increase in potency for the 7-azaindole class |
| Conditions | Biochemical kinase assay (FGFR1) |
Why This Matters
This class-level evidence supports the procurement of 7-azaindole-based building blocks like 1H-pyrrolo[2,3-b]pyridin-3-yl acetate over indole-based alternatives for FGFR-targeted projects, as the core scaffold provides a fundamentally better starting point for achieving potent inhibition.
- [1] Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(27), 16837-16847. View Source
